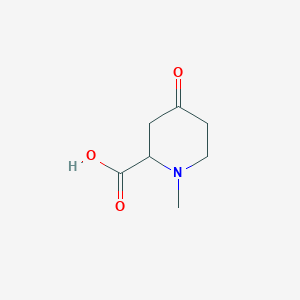![molecular formula C5H7N3O B12967356 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine is a heterocyclic compound that features a fused ring system containing both pyrazole and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of solvents, catalysts, and purification techniques is critical to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.
Oxazole derivatives: Compounds with the oxazole ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine is unique due to its fused ring system, which combines the properties of both pyrazole and oxazole. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine |
InChI |
InChI=1S/C5H7N3O/c6-4-3-7-8-1-2-9-5(4)8/h3H,1-2,6H2 |
InChI-Schlüssel |
ZDPVZZOOMJEYRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=NN21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)








